molecular formula C16H12N4O2 B2618327 N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1334372-93-8

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide

Katalognummer B2618327
CAS-Nummer: 1334372-93-8
Molekulargewicht: 292.298
InChI-Schlüssel: KNCBLLBLRHIYCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” is a chemical compound with the molecular formula C16H12N4O2 and a molecular weight of 292.298. It is a derivative of pyrimidine, a moiety known for its wide range of pharmacological activities .


Synthesis Analysis

The synthesis of “N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” and similar compounds has been achieved by starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid . The reaction conditions were mild and metal-free .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” are not detailed in the retrieved sources. The compound has a molecular weight of 292.298.

Wissenschaftliche Forschungsanwendungen

Discovery and Anticancer Potential

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity. It selectively inhibits HDACs 1-3 and 11, demonstrating potent anticancer effects both in vitro and in vivo by inducing cell-cycle arrest and apoptosis. This compound has progressed to clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Molecular Analysis Techniques

Research on nonaqueous capillary electrophoresis has expanded the understanding of the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA) and others. This method provides a promising approach for the quality control of pharmaceutical compounds, demonstrating the versatility of N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in analytical chemistry (Ye et al., 2012).

Epilepsy and Pain Management

A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including compounds related to N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide, were found to be effective in animal models of epilepsy and pain. While some compounds exhibited unacceptable toxicities, others advanced to clinical studies, underscoring the therapeutic potential of these derivatives in treating neurological conditions (Amato et al., 2011).

Structural and Synthetic Research

Studies on the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives offer insights into the molecular configurations and interactions of these compounds. Such research aids in the understanding of their properties and potential applications in designing new pharmaceuticals and materials (Artheswari et al., 2019).

Selective Inhibitors Development

N-(Pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), showcasing their specificity and potency in vitro. This research highlights the application of N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in developing targeted therapies for conditions influenced by aldosterone synthase (Zimmer et al., 2011).

Zukünftige Richtungen

The future directions for “N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” and similar compounds could involve further exploration of their anti-fibrotic activities . The development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .

Eigenschaften

IUPAC Name

N-pyridin-2-yl-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-15(20-14-4-1-2-9-17-14)12-5-7-13(8-6-12)22-16-18-10-3-11-19-16/h1-11H,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCBLLBLRHIYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.